Acyloxyhalogeniden
Acyl chlorides, also known as acid chlorides, are a class of organic compounds with the general formula R-COCl, where R represents an alkyl or aryl group. These reagents are highly reactive and play crucial roles in various synthetic reactions due to their ability to form esters, amides, and other derivatives through nucleophilic substitution.
Acyl chlorides are characterized by their strong electrophilicity, which arises from the presence of the electron-withdrawing chlorine atom adjacent to the carbonyl group. This feature makes them excellent leaving groups in nucleophilic reactions. In organic synthesis, acyl chlorides are commonly used as starting materials for the preparation of other functionalized compounds.
Due to their high reactivity and potential hazards, such as the possibility of forming toxic gases upon exposure to water or basic conditions, acyl chlorides require careful handling and storage under an inert atmosphere. They are typically prepared by reacting carboxylic acids with thionyl chloride (SOCl₂) or phosphorus oxychloride in an organic solvent.
In summary, acyl chlorides represent a versatile reagent in organic chemistry, offering a wide array of applications in the synthesis of various compounds and materials.

Struktur | Chemischer Name | CAS | MF |
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2,3-Dimethyl-3-butenoyl Chloride | 54980-06-2 | C6H9ClO |
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2-Butenoyl chloride, 2-methyl-, (Z)- | 62529-65-1 | C5H7ClO |
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1-Cycloheptene-1-carbonyl chloride (6CI,9CI) | 72233-47-7 | C8H11ClO |
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Melissoyl Chloride | 72106-52-6 | C30H59ClO |
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Acetyl-13C2 Chloride | 89186-79-8 | C2H3ClO |
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Heptadecanoyl Chloride | 40480-10-2 | C17H33ClO |
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| 65514-82-1 | C8H11ClO |
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3-Cyclopentene-1-carbonyl chloride, 2,2,3-trimethyl- (9CI) | 65514-84-3 | C9H13ClO |
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Cyclohexanecarbonyl chloride, 1,4-dimethyl- (9CI) | 49576-67-2 | C9H15ClO |
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4-Cyclohexene-1,2-dicarbonyl dichloride (9CI) | 52890-05-8 | C8H8Cl2O2 |
Verwandte Literatur
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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